molecular formula C13H18ClNO B1272237 4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride CAS No. 42060-84-4

4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride

Cat. No. B1272237
CAS RN: 42060-84-4
M. Wt: 239.74 g/mol
InChI Key: IQGHJDJWYVPSGM-UHFFFAOYSA-N
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Description

The compound "4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of the 4-methylphenylcarbonyl group suggests potential interactions with biological targets, and the hydrochloride salt form may enhance its solubility for biological studies.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods, including carbonyl ene and Prins cyclizations. For instance, the carbonyl ene cyclization of aldehydes catalyzed by Lewis acids can afford trans piperidines with high diastereoselectivity, while Prins cyclization catalyzed by hydrochloric acid at low temperatures affords cis products . Although the specific synthesis of "4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized by techniques such as X-ray diffraction, which provides information on the conformation of the piperidine ring and the orientation of substituents . For example, the piperidine ring often adopts a chair conformation, which is a stable configuration due to the equatorial positioning of substituents, reducing steric hindrance . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including Michael addition and reactions with acyl chlorides or isothiocyanates to form different substituted piperidines . The reactivity of the nitrogen atom in the piperidine ring is particularly important, as it can influence the biological activity of the compound. For example, the introduction of certain substituents at the nitrogen atom can dramatically enhance anti-acetylcholinesterase activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature of the substituents and the presence of salts like hydrochloride. Hydrogen bonding and other intermolecular interactions in the crystal structure can stabilize the compound and affect its properties . The hydrochloride salt form can improve the solubility of the compound, which is beneficial for biological applications .

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure of compounds related to 4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been extensively studied. These studies have revealed details about their crystal and molecular structures, including lattice parameters and interactions like hydrogen bonding and C-H…π interactions. These insights are crucial for understanding the compound's behavior in various conditions and for further applications in scientific research (Khan et al., 2013).

Pharmacological Properties

  • Some derivatives of piperidine hydrochloride have been synthesized and tested for their potential pharmacological activities. For instance, certain 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides have been studied for their anti-leukemia activity, showing the potential for bioactivity in this area. The structural and conformational details obtained through these studies provide a pathway for further research and drug development (Yang et al., 2009).

Chemical Synthesis and Self-Assembly

  • Novel methods for the synthesis of compounds related to 4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride have been explored. For example, a one-pot synthesis approach for 2-aminopyrimidinones has been developed, which also sheds light on the self-assembly and H-bonding characteristics of these compounds. This not only provides a streamlined synthesis method but also opens avenues for understanding the self-assembly mechanisms in similar chemical structures (Bararjanian et al., 2010).

Anticancer Potential

  • Certain propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure have been synthesized and evaluated for their anticancer properties. These studies indicate that these compounds exhibit significant potential as anticancer agents, although further in-depth studies are required to fully understand their therapeutic effectiveness and potential applications in cancer treatment (Rehman et al., 2018).

properties

IUPAC Name

(4-methylphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGHJDJWYVPSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372392
Record name 4-[(4-methylphenyl)carbonyl]piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride

CAS RN

42060-84-4
Record name Methanone, (4-methylphenyl)-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42060-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-methylphenyl)carbonyl]piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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